molecular formula C44H8CoF20N4 B15094228 Cobalt tetrakis(pentafluorophenyl)porphyrin

Cobalt tetrakis(pentafluorophenyl)porphyrin

Cat. No.: B15094228
M. Wt: 1031.5 g/mol
InChI Key: SXGSVPBGDUFYKK-UHFFFAOYSA-N
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Description

Cobalt tetrakis(pentafluorophenyl)porphyrin is a metalloporphyrin complex where a cobalt ion is coordinated to a porphyrin ring substituted with four pentafluorophenyl groups. This compound is known for its unique electronic properties and high stability, making it a valuable catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt tetrakis(pentafluorophenyl)porphyrin typically involves the condensation of pyrrole with pentafluorobenzaldehyde in the presence of an acid catalyst, followed by the insertion of a cobalt ion into the porphyrin ring. The Lindsey method, which uses dichloromethane as a solvent and boron trifluoride as a catalyst, is often preferred due to its milder conditions and higher yields .

Industrial Production Methods

The use of microwave-assisted synthesis and ionic liquids as solvents can enhance yields and reduce reaction times, making these techniques attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cobalt tetrakis(pentafluorophenyl)porphyrin undergoes various types of reactions, including oxidation, reduction, and substitution. It is particularly effective as a catalyst in oxidation reactions, such as the oxidation of cyclohexane to cyclohexanone and cyclohexanol .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide, oxygen, and various organic substrates. Reaction conditions often involve mild temperatures and pressures, with the compound acting as a homogeneous or heterogeneous catalyst .

Major Products

The major products formed from reactions catalyzed by this compound depend on the specific reaction. For example, in the oxidation of cyclohexane, the major products are cyclohexanone and cyclohexanol .

Mechanism of Action

The mechanism by which cobalt tetrakis(pentafluorophenyl)porphyrin exerts its effects involves the coordination of substrates to the cobalt ion, followed by electron transfer processes that facilitate the desired chemical transformation. The cobalt ion can undergo changes in its oxidation state, allowing it to participate in redox reactions. The porphyrin ring provides a stable framework that supports these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt tetrakis(pentafluorophenyl)porphyrin is unique due to its high stability and versatility as a catalyst. Its ability to undergo various redox reactions and its effectiveness in mimicking natural enzymes make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C44H8CoF20N4

Molecular Weight

1031.5 g/mol

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2

InChI Key

SXGSVPBGDUFYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2]

Origin of Product

United States

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